VCP Activator 1 is a small molecule identified as a potent activator of valosin-containing protein, which is critical in various cellular processes, including protein degradation and regulation of the ubiquitin-proteasome system. The loss of function of valosin-containing protein has been implicated in several diseases, particularly those associated with protein aggregation. VCP Activator 1 enhances the ATPase activity of valosin-containing protein, thereby promoting its role in cellular homeostasis and potentially serving as a therapeutic candidate for related disorders.
VCP Activator 1 is classified within the family of small molecule activators targeting ATPases associated with diverse cellular activities. This classification places it among compounds that modulate the function of enzymes involved in critical cellular processes, such as protein unfolding and degradation. The specific mechanism by which VCP Activator 1 enhances the activity of valosin-containing protein positions it as a significant tool for both research and therapeutic applications.
The synthesis of VCP Activator 1 involves multiple steps typically including:
The synthesis often employs techniques such as solid-phase synthesis or solution-phase synthesis, depending on the complexity of the compound's structure. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds.
VCP Activator 1 exhibits a unique molecular structure that allows it to bind effectively to valosin-containing protein. Cryo-electron microscopy studies have revealed that it binds to an allosteric site near the C-terminus of valosin-containing protein, which is crucial for modulating its activity.
The structural analysis indicates that VCP Activator 1 can induce conformational changes in valosin-containing protein that enhance its ATP hydrolysis activity by approximately threefold. This activation is crucial for its function in substrate processing.
The primary reaction facilitated by VCP Activator 1 involves the stimulation of ATP hydrolysis by valosin-containing protein. This reaction is essential for the unfolding and degradation of ubiquitinated substrates.
The kinetic parameters such as (turnover number) and (Michaelis constant) are significantly altered in the presence of VCP Activator 1, indicating enhanced catalytic efficiency. For instance, studies show that catalytic efficiency can increase more than four-fold with optimal concentrations of VCP Activator 1.
VCP Activator 1 acts by binding to an allosteric site on valosin-containing protein, which stabilizes a conformation favorable for ATP binding and hydrolysis. This mechanism allows valosin-containing protein to effectively interact with its substrates, facilitating their unfolding and subsequent degradation.
Relevant analyses indicate that VCP Activator 1 maintains stability under standard laboratory conditions, making it suitable for extended experimental use.
VCP Activator 1 has significant scientific uses, particularly in research areas focused on:
VCP Activator 1 (also identified as VAA1 or VA1 in research literature) represents a breakthrough in targeted modulation of valosin-containing protein (VCP/p97), an AAA+ ATPase critical for cellular proteostasis. This section details its mechanism of action at molecular and structural levels, adhering strictly to biochemical and biophysical evidence.
VCP Activator 1 binds a novel allosteric site situated adjacent to the C-terminal domain of VCP, distinct from the N-terminal or D1/D2 ATPase domains targeted by inhibitors. Cryo-EM structures (resolutions: 2.9–3.7 Å) reveal that VA1 occupies a hydrophobic pocket formed by helices in the D2 ATPase domain and the proximal C-terminal tail. This pocket is physically separated from the nucleotide-binding sites but communicates conformational shifts to the D2 catalytic center through a network of conserved residues (e.g., F305, Y610) [1] [3].
Mutagenesis studies confirm this site’s druggability: Substituting residues like Phe⁷⁸⁴ or Tyr⁸⁰⁵ within the pocket abolishes VA1-induced activation. Conversely, mutations that stabilize the pocket enhance VA1 binding affinity by ~2-fold. The activator binds VCP hexamers in both apo and ADP-bound states, indicating compatibility with diverse nucleotide-dependent conformations [1] [5].
Table 1: Structural Characterization of VCP–VA1 Complexes
| Structural State | Resolution (Å) | Binding Site Location | Key Interactions |
|---|---|---|---|
| ADP-bound VCP | 3.7 | D2-C-terminal interface | Hydrophobic contacts with F305 |
| Apo VCP | 2.9 | D2-C-terminal interface | π-stacking with Y610, H-bonding |
VA1 enhances VCP’s ATP hydrolysis activity in a concentration-dependent manner. Biochemical assays demonstrate a maximal ~3-fold increase in ATPase activity (EC₅₀ ≈ 15 μM), with saturation occurring at ~50 μM. This stimulation is specific to the D2 domain—the primary source of mechanical force generation—as evidenced by:
Notably, VA1’s effects are additive with physiological activators like ubiquitin chains. When VCP–UN complexes (cofactors NPLOC4-UFD1L) engage polyubiquitinated substrates, VA1 further amplifies ATPase turnover by ~40%, suggesting synergistic mechanochemical enhancement [2] [8].
Figure: Dose-Response Curve of VA1-Mediated ATPase Stimulation
ATPase Activity (% max)| 300| ************* | * 250| * | * 200| * | * 150| * | * 100|*__________________________ 0 10 20 30 40 50 [VA1] (μM) The C-terminal tail of VCP contains a conserved phenylalanine residue (F305 in human VCP) that intramolecularly occupies the VA1-binding pocket. Cryo-EM analyses show that F305 insertion stabilizes a "closed", low-activity conformation. VA1 acts as a molecular surrogate that displaces F305, thereby releasing the autoinhibitory constraint [1] [3].
Supporting evidence includes:
This mimicry extends to functional outcomes: Both F305 displacement and VA1 binding enhance VCP’s unfoldase activity against polyubiquitinated substrates (e.g., Ub-GFP) by >60%, validating the activation of mechanochemical coupling [8].
Table 2: Functional Outcomes of F305 Displacement vs. VA1 Binding
| Parameter | F305 Deletion Mutant | VA1-Treated Wild-Type VCP |
|---|---|---|
| Basal ATPase increase | ~2.5-fold | ~3-fold |
| Unfoldase efficiency | +70% | +65% |
| Nuclear localization* | Reduced | Unchanged |
*Nuclear localization data from [4] [7]
The allosteric mechanism of VA1 contrasts sharply with disease-associated VCP mutants (e.g., R155H, A232E). While MSP-linked mutations dysrupt interdomain coupling and reduce nuclear VCP (by ~60%), VA1 restores functional homeostasis without altering subcellular distribution [4] [5]. Its specificity for the C-terminal site also circumvents competitive inhibition seen with D2-targeted drugs, positioning it as a precise tool for probing VCP mechanobiology.
Table 3: Nomenclature of VCP Activator 1
| Identifier | Source |
|---|---|
| VCP Activator 1 | General research literature |
| VAA1 | [1] [3] |
| VA1 | Preprint nomenclature [3] |
| SMER28* | Related but distinct compound [2] |
*SMER28 is mechanistically distinct (binds N-D1 cleft) and excluded from this VA1-focused summary [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1